molecular formula C18H13N5O2S2 B11024773 4-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide

4-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11024773
M. Wt: 395.5 g/mol
InChI Key: XYPJYGBOWDMPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a pyridine derivative, the thiazole ring is formed through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a hydrazine derivative with a carbon disulfide derivative, followed by cyclization.

    Coupling Reactions: The methoxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation

Major Products

    Oxidation: Formation of phenolic derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in various fields:

Anticancer Activity

Research has demonstrated that compounds containing thiadiazole and thiazole moieties can inhibit cancer cell proliferation. The mechanism often involves:

  • Inhibition of specific enzymes involved in cell cycle regulation.
  • Induction of apoptosis in cancer cells through modulation of signaling pathways.

For instance, studies have shown that derivatives of thiadiazole can effectively target cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential against various bacterial strains. The presence of the thiazole and pyridine rings enhances its ability to interact with microbial targets, leading to:

  • Disruption of bacterial cell wall synthesis.
  • Inhibition of essential metabolic pathways in bacteria.

In vitro studies suggest significant activity against both Gram-positive and Gram-negative bacteria .

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiazole Ring : Utilizing thiourea derivatives and halogenated pyridines under basic conditions.
  • Coupling Reactions : The final product is obtained through coupling reactions involving carboxylic acids and amines, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Study on HepG2 Cells : Demonstrated significant cytotoxicity with an IC50 value lower than standard chemotherapeutics .
  • Antibacterial Screening : Showed promising results against resistant bacterial strains, suggesting potential for development as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide
  • 4-(4-methoxyphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide
  • 4-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-sulfonamide

Uniqueness

The uniqueness of 4-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable molecule for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 4-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects based on recent research findings.

Chemical Structure

The chemical structure of the compound is characterized by the presence of:

  • A thiadiazole ring , known for its pharmacological properties.
  • A pyridine moiety , which contributes to its biological activity.
  • A methoxyphenyl group , enhancing lipophilicity and bioavailability.

Anticancer Activity

Recent studies have demonstrated that compounds containing thiadiazole and thiazole rings exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Reference
HepG2 (Liver Cancer)4.37 ± 0.7
MCF-7 (Breast Cancer)8.03 ± 0.5

These results indicate that the compound effectively inhibits cancer cell proliferation, with a notable ability to induce apoptosis through the activation of caspases and modulation of the Bax/Bcl-2 ratio, which is critical in regulating apoptosis .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies indicated that it possesses significant inhibitory effects against various bacterial strains, including Mycobacterium smegmatis:

Microorganism MIC (µg/mL) Reference
Mycobacterium smegmatis26.46

These findings suggest that this compound may serve as a potential lead for developing new antimicrobial agents.

Anticonvulsant Activity

In addition to anticancer and antimicrobial activities, the compound has been tested for anticonvulsant effects. It was evaluated in a picrotoxin-induced convulsion model, showing significant effectiveness with an IC50 value of 1.98 ± 1.22 µg/mL . This suggests potential utility in treating epilepsy or seizure disorders.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of DNA Synthesis : The thiadiazole ring's interactions with DNA synthesis pathways are crucial for its anticancer effects .
  • Modulation of Apoptotic Pathways : The compound promotes apoptosis in cancer cells by influencing mitochondrial pathways and regulating pro-apoptotic and anti-apoptotic proteins .
  • Antimicrobial Mechanisms : The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

A recent study synthesized a series of related thiadiazole derivatives and evaluated their biological activities. Among these, compounds similar to our target showed enhanced cytotoxicity against various cancer cell lines compared to standard treatments like cisplatin .

Properties

Molecular Formula

C18H13N5O2S2

Molecular Weight

395.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide

InChI

InChI=1S/C18H13N5O2S2/c1-25-13-6-4-11(5-7-13)15-16(27-23-22-15)17(24)21-18-20-14(10-26-18)12-3-2-8-19-9-12/h2-10H,1H3,(H,20,21,24)

InChI Key

XYPJYGBOWDMPMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.